2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a complex organic compound that features a benzodioxole and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Benzothiazole Moiety: This involves the condensation of o-aminothiophenol with acetic acid or its derivatives under reflux conditions to form 2-methylbenzothiazole.
Coupling Reaction: The final step involves the coupling of the benzodioxole and benzothiazole moieties through an acetamide linkage. This can be achieved by reacting 1,3-benzodioxole-5-carboxylic acid with 2-methylbenzothiazole-6-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the benzothiazole moiety, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- 2-(benzo[d][1,3]dioxol-5-yl)methylamine
- 2-(benzo[d][1,3]dioxol-5-yl)ethanol
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is unique due to its combined benzodioxole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its simpler analogs.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-18-13-4-3-12(8-16(13)23-10)19-17(20)7-11-2-5-14-15(6-11)22-9-21-14/h2-6,8H,7,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJRLDXVXQSGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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